molecular formula C15H12N4OS B8356796 1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one

1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one

Cat. No.: B8356796
M. Wt: 296.3 g/mol
InChI Key: AILLYIWQMZKBOI-UHFFFAOYSA-N
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Description

1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that features a unique combination of benzothiazole, pyridine, and imidazolidinone moieties

Preparation Methods

The synthesis of 1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Formation of Pyridine Moiety: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis or the condensation of aldehydes with ammonia and β-ketoesters.

    Formation of Imidazolidinone Moiety: The imidazolidinone ring can be synthesized by the reaction of urea or its derivatives with α-halo ketones.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Pyridine Derivatives: Compounds containing the pyridine ring are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.

    Imidazolidinone Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in its combination of these three moieties, which can result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yl)-3-pyridin-3-ylimidazolidin-2-one

InChI

InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-13-14(8-11)21-10-17-13/h1-5,8-10H,6-7H2

InChI Key

AILLYIWQMZKBOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC3=C(C=C2)N=CS3)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 62 mg, 0.3831 mmol) was reacted with 6-iodo-benzothiazole (100 mg, 0.3831 mmol), 1,4-dioxane (10 mL), copper iodide (7 mg, 0.03831 mmol), trans-1,2-diamino cyclohexane (6 mg, 0.5747 mmol) and potassium carbonate (105 mg, 0.7662 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform), afforded 52 mg of the product (46.01% yield).
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
reactant
Reaction Step Two
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
7 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
46.01%

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